Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Description

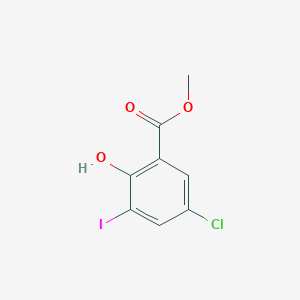

Methyl 5-chloro-2-hydroxy-3-iodobenzoate is a halogenated aromatic ester featuring chloro, hydroxy, and iodo substituents on a benzoate backbone. Its molecular formula is C₈H₆ClIO₃, combining a methyl ester group at the carboxyl position. The presence of halogens (Cl, I) and a hydroxyl group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C8H6ClIO3 |

|---|---|

Molecular Weight |

312.49 g/mol |

IUPAC Name |

methyl 5-chloro-2-hydroxy-3-iodobenzoate |

InChI |

InChI=1S/C8H6ClIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |

InChI Key |

ZKFLKMGDSPSVEE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Chloro-2-Hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)

- Molecular Formula : C₇H₄ClIO₂

- Key Differences : Replaces the methyl ester group with an aldehyde (-CHO) at the 1-position.

- Implications : The aldehyde group increases electrophilicity, making it more reactive in nucleophilic additions (e.g., forming Schiff bases). However, the absence of the ester group reduces stability under basic conditions. Applications include medicinal chemistry intermediates .

Methyl 5-Amino-2-Chloro-3-iodobenzoate Hydrochloride

- Molecular Formula: C₈H₇ClINO₂

- Key Differences: Substitutes the hydroxyl group (-OH) with an amino (-NH₂) group at the 5-position.

- However, the hydrochloride salt introduces ionic character, affecting crystallization behavior .

Substituent Position Isomers

Methyl 5-Chloro-2-Iodobenzoate

- Molecular Formula : C₈H₆ClIO₂

- Key Differences : Lacks the hydroxyl group at the 2-position.

- Implications: The absence of -OH reduces acidity (pKa ~10 for phenol vs. ~4.5 for carboxylic esters) and alters hydrogen-bonding capacity. This compound may exhibit higher lipophilicity, influencing membrane permeability in biological systems .

Methyl 2-Chloro-5-Iodobenzoate

- Molecular Formula : C₈H₆ClIO₂

- Key Differences : Chloro and iodo substituents swapped between positions 2 and 3.

- The para-iodo group may enhance halogen bonding in crystal engineering .

Complex Ester Derivatives

Methyl 2-(4-Chlorobenzoyloxy)-5-Iodobenzoate

- Molecular Formula : C₁₅H₁₀ClIO₄

- Key Differences : Introduces a 4-chlorobenzoyloxy group at the 2-position.

- Implications : The bulky benzoyloxy group increases molecular weight (MW = 424.6 g/mol) and steric hindrance, likely reducing reactivity in nucleophilic substitution reactions. This derivative may serve as a prodrug with delayed hydrolysis .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| Methyl 5-chloro-2-hydroxy-3-iodobenzoate | C₈H₆ClIO₃ | 5-Cl, 2-OH, 3-I, 1-COOCH₃ | Ester, Phenol |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | C₇H₄ClIO₂ | 5-Cl, 2-OH, 3-I, 1-CHO | Aldehyde, Phenol |

| Methyl 5-amino-2-chloro-3-iodobenzoate | C₈H₇ClINO₂ | 5-NH₂, 2-Cl, 3-I, 1-COOCH₃ | Ester, Amine |

| Methyl 2-chloro-5-iodobenzoate | C₈H₆ClIO₂ | 2-Cl, 5-I, 1-COOCH₃ | Ester |

Table 2: Physicochemical Properties (Representative Data)

| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Not reported | ~3.2 | Low (DMSO) |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | Not reported | ~2.8 | Moderate (EtOH) |

| Methyl 5-amino-2-chloro-3-iodobenzoate | Not reported | ~2.5 | High (H₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.